molecular formula C15H22O2 B3034598 1-(1-Adamantyl)pentane-1,4-dione CAS No. 195137-34-9

1-(1-Adamantyl)pentane-1,4-dione

Cat. No.: B3034598
CAS No.: 195137-34-9
M. Wt: 234.33 g/mol
InChI Key: CLLTWXJATGPULX-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)pentane-1,4-dione (CAS: 195137-34-9) is a diketone derivative featuring the rigid, hydrophobic adamantane moiety. This compound is characterized by two ketone groups at the 1- and 4-positions of a pentane chain, with the adamantyl group attached to the terminal carbon. Its synthesis typically involves reactions with adamantyl precursors, such as 1-adamantyl bromomethyl ketone, followed by coupling or alkylation steps . Notably, its commercial availability has been discontinued, as reported by CymitQuimica, suggesting challenges in production or niche applications . The adamantyl group confers unique steric and electronic properties, making this compound valuable in materials science and pharmaceutical research, though specific applications remain understudied .

Properties

IUPAC Name

1-(1-adamantyl)pentane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10(16)2-3-14(17)15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLTWXJATGPULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantyl)pentane-1,4-dione typically involves the reaction of adamantane derivatives with appropriate reagents to introduce the pentane-1,4-dione moiety. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, which can then be further modified to obtain the desired compound . Another method includes the addition of 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)pentane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: The adamantyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(1-Adamantyl)pentane-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)pentane-1,4-dione involves its interaction with molecular targets through various pathways. The adamantyl group provides a rigid and stable framework, which can influence the compound’s binding affinity and specificity for certain targets. The pentane-1,4-dione moiety can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Physical and Chemical Properties

Table 2: Physical Properties

Compound Name Physical State Melting Point (°C) Boiling Point (°C) Solubility Trends
1-(1-Adamantyl)pentane-1,4-dione Solid* N/A N/A Low in water; soluble in acetone, DCM
1-m-Tolyl-pentane-1,4-dione Yellow oil N/A N/A Soluble in petroleum ether/EtOAc
1-(3-Chlorophenyl)-pentane-1,4-dione Yellow oil N/A N/A Soluble in petroleum ether/EtOAc
1-(4-Methoxyphenyl)-pentane-1,4-dione Solid 56.5–57 102 (0.80 Torr) Soluble in organic solvents
2-(Adamantan-1-yl)-2-oxoethyl benzoate (analog) Solid 101–103 N/A Recrystallized from acetone

*Inferred from adamantyl ester analogs in .

  • Melting Points : Adamantyl derivatives (e.g., 2a in ) exhibit higher melting points (101–103°C) than aryl-substituted diones (e.g., 56.5°C for 4-methoxyphenyl), reflecting enhanced crystallinity from the rigid adamantane framework.
  • Hydrophobicity : Adamantyl derivatives are less polar than aryl analogs, reducing aqueous solubility but improving compatibility with lipid-rich systems .
Spectral Characteristics

Table 3: NMR and IR Data

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (C=O stretch, cm⁻¹)
This compound Adamantyl-CH: 2.09 (br-s); -CH₂: ~4.18* C=O: ~205†; Adamantane-Cs: 27–38* ~1709†
1-Phenyl-1,4-pentanedione Aromatic: 7.42–8.10; CH₃: 2.10–2.50‡ C=O: 207.16; Aromatic: 128–133‡ 1709‡
1-(4-Methoxyphenyl)-pentane-1,4-dione Aromatic: ~7.0–8.0; OCH₃: ~3.80 C=O: ~205; OCH₃: ~55 ~1700

*Data inferred from adamantyl bromomethyl ketone in .
†Based on adamantyl ester analogs in .
‡From 1-phenyl-1,4-pentanedione in .

  • Adamantyl Signatures : The adamantyl group shows distinct broad singlets (¹H NMR: δ 2.09 ppm) and clustered ¹³C signals (27–38 ppm) for its CH/CH₂ groups .
  • Carbonyl Stretches : All diones exhibit strong C=O IR stretches near 1700–1710 cm⁻¹, confirming the diketone motif .

Biological Activity

1-(1-Adamantyl)pentane-1,4-dione is a diketone compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features an adamantyl group, which is known for its robust and rigid structure, contributing to the compound's stability and reactivity.

Chemical Structure and Properties

  • Molecular Formula : C13H18O2
  • CAS Number : 195137-34-9
  • Molecular Weight : 206.28 g/mol

The presence of the diketone functional group (1,4-dione) allows for a variety of chemical reactions, including oxidation and reduction, which are essential for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The diketone moiety can participate in redox reactions, influencing cellular pathways and potentially modulating enzyme activity.

Key Mechanisms :

  • Antioxidant Activity : The compound may act as a scavenger of free radicals, protecting cells from oxidative stress.
  • Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown efficacy against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation.
  • Neuroprotective Effects : The adamantyl structure is associated with neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar diketones was conducted:

Compound NameStructure TypeBiological Activity
2,3-PentanedioneDiketoneModerate antimicrobial
4-Methylpentan-2-oneKetoneLow anticancer activity
2-AcetylcyclohexanoneKetoneNeuroprotective effects

The comparative analysis highlights that while other diketones possess some biological activities, the adamantyl derivative shows enhanced potency in antimicrobial and anticancer activities due to its unique structural attributes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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